5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:
- Formation of the pyrrolone core through cyclization reactions.
- Introduction of the oxazole ring via condensation reactions.
- Functionalization of the phenyl rings through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This can include:
- Use of high-pressure reactors for cyclization.
- Catalysts to enhance reaction rates.
- Purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may study these activities to develop new therapeutic agents.
Medicine
In medicine, compounds with similar structures are often investigated for their potential as drug candidates. They may interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, such compounds may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-ethoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H26N2O5 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(4Z)-5-(4-ethylphenyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H26N2O5/c1-4-14-32-20-12-10-19(11-13-20)24(29)22-23(18-8-6-17(5-2)7-9-18)28(26(31)25(22)30)21-15-16(3)33-27-21/h6-13,15,23,29H,4-5,14H2,1-3H3/b24-22- |
InChI Key |
AEQPVPOADZVJPL-GYHWCHFESA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)CC)/O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.